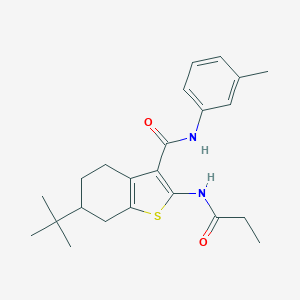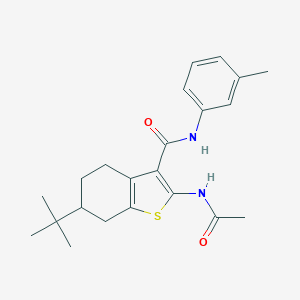![molecular formula C12H17NO6S B289457 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine, also known as DMDO-PEG-Met, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of methionine, an essential amino acid, and is synthesized using a unique method that involves the use of a highly reactive oxidant, dimethyldioxirane (DMDO). DMDO-PEG-Met has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it an attractive candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of pro-inflammatory cytokines. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of ROS levels, and the modulation of various signaling pathways involved in oxidative stress and inflammation. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has several advantages for lab experiments, including its high stability, solubility, and bioavailability. However, its high reactivity with ROS and other oxidants can make it challenging to handle and store. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine also has limitations in terms of its cost and availability, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine. Another area of interest is the investigation of its potential use in the treatment of other disease conditions such as diabetes, obesity, and neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine involves the reaction of methionine with DMDO in the presence of polyethylene glycol (PEG) as a stabilizing agent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The use of PEG as a stabilizing agent not only enhances the yield of the reaction but also improves the solubility and stability of the final product.
Aplicaciones Científicas De Investigación
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has been extensively studied for its potential applications in various disease conditions. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to possess anti-cancer properties and has been investigated for its potential use in cancer therapy.
Propiedades
Fórmula molecular |
C12H17NO6S |
|---|---|
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO6S/c1-12(2)18-10(16)7(11(17)19-12)6-13-8(9(14)15)4-5-20-3/h6,8,13H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
JSLACYUFJWGBDY-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CCSC)C(=O)O)C(=O)O1)C |
SMILES canónico |
CC1(OC(=O)C(=CNC(CCSC)C(=O)O)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![4-[(6-Tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289377.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)